molecular formula C27H34N4O4 B15384668 2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B15384668
M. Wt: 478.6 g/mol
InChI Key: GYIYMXLUPXTHGY-UHFFFAOYSA-N
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Description

The compound 2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a structurally complex imidazo-triazinone derivative. Its core scaffold consists of a fused imidazo-triazinone ring system, substituted with a 3,4-dimethoxyphenylmethyl group at position 2, a 2-hydroxy-6-phenylhexan-3-yl side chain at position 7, and a methyl group at position 5.

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33)

InChI Key

GYIYMXLUPXTHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparisons of this compound with analogs rely on computational metrics such as the Tanimoto coefficient and Dice index , which quantify molecular similarity based on fingerprint descriptors (e.g., Morgan fingerprints or MACCS keys) . Key structural differences include:

  • Core scaffold : The imidazo[5,1-f][1,2,4]triazin-4-one core is shared with compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one . However, the substituents at positions 2, 5, and 7 distinguish the target compound.
  • Substituent variability : The 2-hydroxy-6-phenylhexan-3-yl side chain introduces a unique aliphatic-hydroxyl motif absent in simpler analogs (e.g., diphenyl-substituted derivatives) .

Table 1: Structural Comparison of Imidazo-Triazinone Derivatives

Compound Core Scaffold Position 7 Substituent Position 2 Substituent Tanimoto Similarity*
Target Compound Imidazo[5,1-f][1,2,4]triazin-4-one 2-Hydroxy-6-phenylhexan-3-yl 3,4-Dimethoxyphenylmethyl 1.00 (Reference)
7,7-Diphenyl Analog Imidazo[2,1-c][1,2,4]triazin-6-one Diphenyl H 0.35–0.45
Pyrazole-Imidazolone Hybrid Imidazolone + Pyrazole H Hydrazonoyl-derived 0.20–0.30

*Hypothetical values based on Morgan fingerprints (radius = 2).

Bioactivity Profiles and Structure-Activity Relationships (SAR)

Bioactivity data for imidazo-triazinone derivatives highlight the impact of substituents on antimicrobial activity:

  • Antifungal activity : The 7,7-diphenyl analog (MIC = 8–16 µg/mL against Candida albicans) outperforms pyrazole hybrids, suggesting bulky aromatic groups at position 7 enhance antifungal potency .
  • Role of polar groups : The hydroxyl group in the target compound’s side chain may improve solubility or hydrogen-bonding interactions, though its direct impact on activity requires experimental validation.

Activity cliffs (structurally similar compounds with divergent potencies) are observed in related datasets. For example, minor changes in substituents (e.g., replacing phenyl with hexyl groups) can reduce docking affinity by >20% due to altered protein-ligand interactions .

Pharmacokinetic and Physicochemical Properties

Similarity indexing using Tanimoto coefficients (e.g., ~70% similarity between SAHA and aglaithioduline ) can predict properties of the target compound:

  • Metabolic stability : The hydroxyl group may serve as a site for Phase II metabolism, necessitating prodrug strategies for optimization.

Docking and Binding Affinity Studies

Molecular docking simulations suggest that substituent variations significantly influence binding modes:

  • Hydrophobic interactions : The phenylhexan-3-yl side chain may occupy hydrophobic pockets in target enzymes, similar to diphenyl analogs .
  • Polar contacts : The hydroxyl group could form hydrogen bonds with catalytic residues, analogous to interactions observed in HDAC inhibitors .

Table 2: Hypothetical Docking Affinities* of Imidazo-Triazinone Derivatives

Compound Target Enzyme Predicted Affinity (kcal/mol) Key Interactions
Target Compound Hypothetical Kinase X -9.8 Hydroxyl H-bond, π-π stacking
7,7-Diphenyl Analog Same Kinase X -8.2 π-π stacking only
Pyrazole Hybrid Same Kinase X -6.5 Weak hydrophobic interactions

*Values illustrative, based on methods in .

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